Conhydrine

Vue d'ensemble

Description

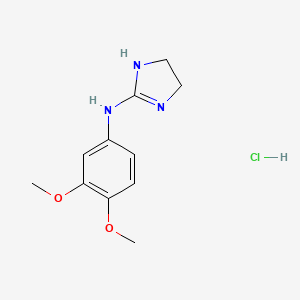

Conhydrine is a natural product found in Aloe gariepensis, Conium maculatum, and other organisms with data available.

Applications De Recherche Scientifique

Synthèse des alcaloïdes pipéridiniques

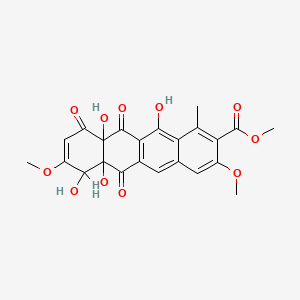

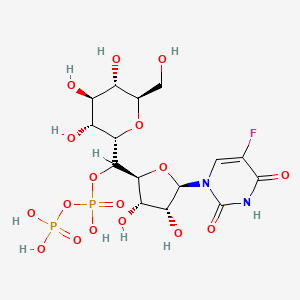

La Conhydrine, un alcaloïde pipéridinique 2-substitué, est essentielle dans la synthèse d'alcaloïdes structurellement apparentés. Sa présence sous quatre formes différentes permet des voies de synthèse diverses, y compris la méthode du pool chiral, la méthode de l'auxiliaire chiral et la catalyse asymétrique {svg_1}. Ces méthodes sont essentielles pour créer des composés ayant des activités anti-VIH, antivirales et antitumorales {svg_2}.

Chimie médicinale

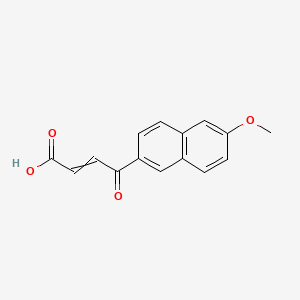

Malgré sa forte toxicité, le squelette structural de la this compound présente un intérêt significatif en chimie médicinale. Les chercheurs explorent des moyens de modifier sa structure pour réduire sa toxicité tout en conservant ou en améliorant ses propriétés pharmacologiques. Cela pourrait conduire au développement de nouveaux agents thérapeutiques {svg_3}.

Organocatalyse

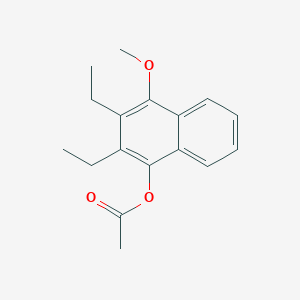

La this compound est utilisée en organocatalyse en raison de ses propriétés énantiosélectives. Elle sert de point de départ pour la synthèse de petites molécules organiques qui présentent une large gamme de pertinence médicale, telles que le traitement de diverses maladies {svg_4}.

Recherche anti-VIH et antivirale

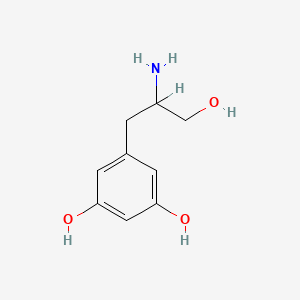

Le noyau pipéridinique de la this compound, avec une chaîne latérale hydroxylée, a montré un potentiel dans la recherche anti-VIH et antivirale. Des analogues synthétiques dérivés de la this compound sont étudiés pour leur efficacité contre ces virus {svg_5}.

Activité antitumorale

La structure de la this compound est étudiée pour ses propriétés antitumorales. Le défi consiste à isoler et à synthétiser des analogues qui peuvent être utilisés dans des essais cliniques pour traiter diverses formes de cancer {svg_6}.

Synthèse énantiosélective

La synthèse asymétrique de la this compound et de ses analogues est un domaine de recherche important. Atteindre une haute énantiosélectivité est crucial pour les applications thérapeutiques potentielles de ces composés {svg_7}.

Synthèse de produits naturels

La this compound est un produit naturel que l'on trouve dans le Conium maculatum L. Son isolement et sa synthèse sont importants pour comprendre les voies de biosynthèse des alcaloïdes similaires et pour la découverte potentielle de nouveaux produits naturels {svg_8}.

Applications industrielles et pratiques

Les approches de synthèse faciles de la this compound la rendent bénéfique d'un point de vue industriel. Ses dérivés pourraient être utilisés dans diverses applications industrielles, à condition que la toxicité puisse être gérée ou éliminée {svg_9}.

Mécanisme D'action

Target of Action

Conhydrine is a naturally occurring alkaloid found in the plant Conium maculatum . It is known that other alkaloids, including the 2-(1-hydroxyalkyl)piperidine motif in this compound, exhibit important therapeutic activities, such as antiviral or antitumor agents .

Mode of Action

It is known that this compound comprises a simple piperidine unit tethered to a 1-hydroxyalkyl side chain . This structure suggests that this compound may interact with its targets through its unique biological properties and vicinal chiral hydroxy and amino functionalities .

Biochemical Pathways

It is known that this compound can be converted into l-coniine either by reduction of the iodo-derivative (iodoconiine), formed by the action of hydriodic acid and phosphorus at 180°c , or by hydrogenation of the mixture of coniceines produced when it is dehydrated by phosphorus pentoxide in toluene . These observations indicate that the oxygen atom must occur as a hydroxyl group in the n-propyl side chain in either the α- or β-position .

Pharmacokinetics

It is known that the optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .

Result of Action

It is known that this compound is a poisonous alkaloid found in poison hemlock (conium maculatum) in small quantities . It crystallises in colourless leaflets, has a coniine-like odour, can be sublimed, and is strongly basic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, similar feeding experiments conducted in a greenhouse and outdoors produced this compound and pseudothis compound, respectively, suggesting that changes in the environment can induce changes in the alkaloid composition of Conium maculatum .

Analyse Biochimique

Biochemical Properties

Conhydrine plays a significant role in biochemical reactions due to its structure, which includes a piperidine ring with a hydroxylated side chain . It interacts with various enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, this compound interacts with other biomolecules such as receptors and ion channels, altering their function and contributing to its toxic effects .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, this compound has been observed to induce apoptosis in certain cell lines by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can modulate the expression of genes related to oxidative stress and inflammation, leading to changes in cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to acetylcholinesterase, inhibiting its activity and resulting in the accumulation of acetylcholine . This binding interaction is crucial for its toxic effects, as it disrupts normal neurotransmission. Additionally, this compound can inhibit other enzymes and modulate receptor activity, contributing to its overall impact on cellular function . Changes in gene expression induced by this compound further amplify its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its potency . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the long-term impact of this compound exposure in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild symptoms such as nausea and dizziness . At higher doses, it can lead to severe toxicity, including respiratory failure and death . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. These studies highlight the importance of dosage in determining the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are crucial for the detoxification and elimination of this compound from the body. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the pharmacokinetics of this compound and its effects on different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can localize to specific compartments within the cell, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular distribution of this compound affects its interactions with biomolecules and contributes to its overall biochemical effects .

Propriétés

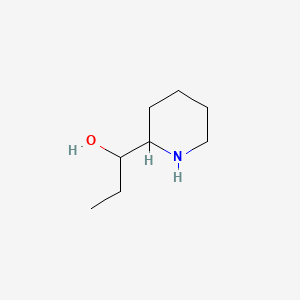

IUPAC Name |

1-piperidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCAAURNBULZRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871697 | |

| Record name | 1-(Piperidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63401-12-7, 495-20-5 | |

| Record name | NSC172229 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Piperidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Conhydrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(piperidin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Conhydrine?

A1: this compound, like other alkaloids found in poison hemlock (Conium maculatum), acts by inhibiting the neuromuscular junction. [] It exerts its effects in a manner similar to curare, a well-known paralytic agent. []

Q2: How does this compound's interaction with the neuromuscular junction lead to its toxic effects?

A2: this compound inhibits the transmission of nerve impulses to muscle fibers at the neuromuscular junction, leading to muscle paralysis. [] This paralysis can affect various muscle groups, including those involved in respiration, ultimately resulting in respiratory collapse and potentially death. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight that it is a 2-substituted piperidine alkaloid. [] You can find this information in chemical databases or other scientific literature.

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: Researchers have used optical rotatory dispersion (ORD) and circular dichroism (CD) to determine the relative and absolute configuration of the two asymmetric centers in natural (+)-Conhydrine. [] This highlights the importance of these spectroscopic techniques in this compound research.

Q5: What are the main approaches used in the synthesis of this compound?

A5: Scientists have developed various asymmetric methods for synthesizing this compound. These methods are broadly classified based on their approach: []

Q6: Have any specific chemical transformations proven particularly useful in this compound synthesis?

A6: Several key transformations are frequently employed in this compound synthesis: [, , , , ]

Q7: What is crystallization-induced diastereomer transformation (CIDT), and how is it relevant to this compound synthesis?

A7: CIDT is a process where a mixture of diastereomers in solution is enriched in one diastereomer upon crystallization. [] Researchers have successfully used CIDT of α-bromo-α'-(R)-sulfinylketones to access enantiopure α-bromoketones, which can be further transformed into valuable anti and syn-bromohydrins, important intermediates for synthesizing enantiopure this compound isomers. []

Q8: How many isomers of this compound exist, and how do they differ?

A8: this compound exists in four different isomeric forms. [] These isomers arise from the presence of two chiral centers within the molecule, leading to two pairs of enantiomers: (+)-α-Conhydrine, (-)-α-Conhydrine, (+)-β-Conhydrine, and (-)-β-Conhydrine.

Q9: Can you provide examples of how researchers have achieved the stereoselective synthesis of different this compound isomers?

A9: The literature provides several examples of stereoselective this compound synthesis:

- (–)-β-Conhydrine and (+)-α-Conhydrine: Synthesized diastereodivergently using crystallization-induced diastereomer transformation of α-bromo-α'-(R)-sulfinylketones. []

- (+)-α-Conhydrine: Synthesized from R-(+)-glyceraldehyde using zinc-mediated stereoselective aza-Barbier reaction and ring-closing metathesis. []

- (–)-α-Conhydrine: Synthesized using Sharpless asymmetric dihydroxylation and regiospecific cyclic sulfate opening as key steps. []

- (+)-α-Conhydrine: Synthesized using a kinetic resolution of 2-(1-hydroxypropyl)pyridine with lipase PS and a chelation-controlled diastereoselective reduction. []

Q10: What is known about the toxicity of this compound?

A10: this compound is a toxic alkaloid found in poison hemlock. [, ] While its medicinal applications are limited due to its toxicity, [] research is ongoing to understand its effects fully.

Q11: Is there a specific antidote for this compound poisoning?

A11: The provided abstracts do not mention a specific antidote for this compound poisoning. Treatment for poison hemlock poisoning, in general, is mainly supportive and focuses on managing symptoms. []

Q12: What are the typical symptoms of poison hemlock poisoning?

A12: Poison hemlock poisoning typically presents with symptoms affecting the nervous system and gastrointestinal tract. [] Early symptoms include stimulation followed by paralysis of motor nerve endings, central nervous system stimulation, vomiting, trembling, problems with movement, and changes in heart rate and respiration. [] Later stages can involve salivation, urination, nausea, convulsions, coma, and potentially death. []

Q13: What are some of the challenges and future directions in this compound research?

A13: While significant progress has been made in understanding and synthesizing this compound, several challenges remain:

Q14: Are there any known environmental concerns related to this compound or poison hemlock?

A14: Poison hemlock is a noxious weed that can outcompete native plant species, negatively impacting biodiversity. [] Its toxicity to livestock and humans further necessitates its control and management. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1201669.png)

![1,2-Diazabicyclo[2.2.2]octane](/img/structure/B1201681.png)